molecular formula C19H21ClN2 B5631097 1-(2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5631097
M. Wt: 312.8 g/mol
InChI Key: KEZXDOHCXIWMNF-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to the compound , often involves multi-step processes including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a closely related compound, from 2,6-dichloro-nitrobenzene and piperazine through these steps has been documented with a total yield of 48.2% (Quan, 2006).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the molecular framework and functional groups present in the compound (Li Ning-wei, 2005).

Chemical Reactions and Properties

Piperazine derivatives exhibit a range of chemical reactions, depending on the functional groups attached to the piperazine core. These reactions can include further substitutions, forming complexes with other molecules, or undergoing transformations under specific conditions. The chemical properties are deeply influenced by the substituents on the phenyl ring tethered to the piperazine, which can significantly affect the compound's reactivity and interaction with other molecules (Romagnoli et al., 2008).

properties

IUPAC Name

1-(2-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZXDOHCXIWMNF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421637

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